molecular formula C11H14N2O B13111423 1-((1H-Indol-3-yl)oxy)propan-2-amine

1-((1H-Indol-3-yl)oxy)propan-2-amine

Cat. No.: B13111423
M. Wt: 190.24 g/mol
InChI Key: PFEOLTSMTQJYTI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1H-Indol-3-yl)oxy)propan-2-amine typically involves the reaction of indole derivatives with appropriate alkylating agents. One common method is the reaction of 1H-indole-3-carboxaldehyde with 2-amino-1-propanol under acidic conditions to form the desired product . Another approach involves the use of propargyl alcohols and N-methoxycarbamoyl indoles in a sequential C–H allenylation/annulation reaction .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent conversion to the final product. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-((1H-Indol-3-yl)oxy)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

1-((1H-Indol-3-yl)oxy)propan-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((1H-Indol-3-yl)oxy)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or activate specific signaling pathways, resulting in therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((1H-Indol-3-yl)oxy)propan-2-amine is unique due to its specific substitution pattern and the presence of the indole moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

1-(1H-indol-3-yloxy)propan-2-amine

InChI

InChI=1S/C11H14N2O/c1-8(12)7-14-11-6-13-10-5-3-2-4-9(10)11/h2-6,8,13H,7,12H2,1H3

InChI Key

PFEOLTSMTQJYTI-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CNC2=CC=CC=C21)N

Origin of Product

United States

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